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Introduction
Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO)

designed to inhibit the production of the protein clusterin.[1][2] Clusterin is a stress-activated,

cytoprotective chaperone protein that is overexpressed in various cancers, including prostate,

lung, and breast cancer, often in response to anticancer therapies like chemotherapy, hormone

therapy, and radiation.[3][4][5] By interfering with apoptotic signaling, overexpressed clusterin

promotes cell survival and confers broad-spectrum treatment resistance.[4][6] Custirsen was

developed to counteract this resistance mechanism and thereby enhance the efficacy of

conventional cancer treatments.[7][8]

Chemically, Custirsen is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate antisense

oligonucleotide.[3][9] This second-generation modification increases its binding affinity for the

target mRNA, enhances resistance to nuclease degradation, and prolongs its tissue half-life

compared to first-generation ASOs.[1][9] Despite promising preclinical and Phase II clinical

data, Custirsen ultimately failed to demonstrate a significant survival benefit in pivotal Phase III

trials.[1][10][11] This document provides a comprehensive technical review of its mechanism of

action, preclinical data, and clinical development.
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Mechanism of Action
Custirsen functions by binding in a sequence-specific manner to the messenger RNA (mRNA)

that codes for clusterin.[3] As an antisense oligonucleotide, its single DNA strand is

complementary to the clusterin mRNA's translation initiation site.[1][9] This binding creates a

DNA-RNA duplex, which prevents the ribosome from translating the mRNA into the clusterin

protein.[1] The subsequent degradation of the mRNA by RNase H and the blockage of

translation lead to a potent and specific reduction in cellular clusterin levels.[1][6] The intended

therapeutic effect is to lower the apoptotic threshold of cancer cells, thereby sensitizing them to

the cytotoxic effects of chemotherapy and other treatments.[8]
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Caption: Mechanism of Custirsen binding to clusterin mRNA to inhibit protein translation.
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Preclinical Studies
In vitro and in vivo preclinical studies demonstrated that Custirsen potently suppresses

clusterin expression, leading to increased cancer cell apoptosis and enhanced sensitivity to

chemotherapy, hormone therapy, and radiation.[4][12]

Key Signaling Pathway
Cellular stress induced by cancer therapies activates Heat Shock Factor 1 (HSF1), a key

regulator of chaperone proteins like clusterin.[3] Activated HSF1 drives clusterin expression,

which in turn inhibits apoptosis and promotes treatment resistance. Custirsen intervenes by

blocking the synthesis of clusterin, thereby preventing this pro-survival response.[13]
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Caption: Custirsen inhibits the HSF1-mediated stress response pathway.

Experimental Protocol: In Vivo Xenograft Model
(Prostate Cancer)
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This protocol is a composite based on descriptions of preclinical studies evaluating Custirsen
in combination with HSP90 inhibitors.[13][14]

Cell Lines and Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in

appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and

antibiotics at 37°C in a 5% CO2 incubator.

Animal Model: Male athymic nude mice (4-6 weeks old) are used.

Tumor Implantation: 1-2 million prostate cancer cells are suspended in a 1:1 mixture of

media and Matrigel and injected subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g.,

100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control,

Custirsen alone, Chemotherapy/Other Agent alone, Combination).

Drug Administration:

Custirsen (OGX-011): Administered via intraperitoneal (IP) injection at a dose of 15

mg/kg, three times a week.[14]

Chemotherapy (e.g., 17-AAG): Administered orally at a dose of 50 mg/kg.[14]

Monitoring and Endpoints:

Tumor volume is measured 2-3 times weekly with calipers (Volume = length × width² / 2).

Animal body weight is monitored as an indicator of toxicity.

The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival

analysis and biomarker assessment (e.g., apoptosis via TUNEL staining, protein

expression via IHC/Western blot on excised tumors).[13]

Table 1: Summary of Preclinical Efficacy Data
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Cancer Model
Treatment
Combination

Key Finding Reference

Prostate Cancer (PC-

3, LNCaP Xenografts)

Custirsen + HSP90

Inhibitors (PF-

04929113 or 17-AAG)

Significantly inhibited

tumor growth by 80%

and prolonged

survival compared to

HSP90 inhibitors

alone.

[14]

Docetaxel-Refractory

Prostate Cancer (PC-

3)

Custirsen +

Docetaxel/Paclitaxel

Resensitized cells to

taxane chemotherapy

and increased the rate

of apoptosis.

[4]

Castrate-Resistant

Prostate Cancer

(LNCaP Xenografts)

Custirsen + HSP90

Inhibitor (PF-

04929113)

Combination

treatment led to higher

apoptosis rates and

decreased expression

of CLU, Ki67, Akt, and

AR.

[13]

Various Cancer

Models (Prostate,

Breast, Lung, etc.)

Custirsen +

Chemo/Hormone/Radi

ation Therapy

Substantially

enhanced the

therapeutic effect of

standard therapies.

[12]

Clinical Development
Custirsen advanced through a comprehensive clinical trial program, initially showing promise

in Phase I and II studies before failing to meet primary endpoints in large-scale Phase III trials.

Phase I Studies
Phase I trials were designed to determine the safety, tolerability, pharmacokinetics, and optimal

biological dose of Custirsen. A key study in patients with localized prostate cancer established

640 mg as a tolerable and biologically active dose, achieving up to 92% knockdown of clusterin

protein and mRNA in prostate tissue and a 3-fold increase in apoptotic indices.[12][15]
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Experimental Protocol: Phase I Dose-Escalation A typical Phase I protocol for Custirsen
involved a dose-escalation scheme in patients with advanced solid tumors.[12][16]

Patient Population: Patients with metastatic or locally recurrent cancers known to express

clusterin (e.g., prostate, ovarian, NSCLC).[16]

Study Design: Open-label, dose-escalation study with cohorts of 3-6 patients.

Dosing Regimen: Custirsen administered as a 2-hour intravenous infusion. A loading dose

schedule (e.g., Days 1, 3, 5) was followed by weekly maintenance doses (Days 8, 15, 22,

29).[12]

Dose Cohorts: Doses were escalated in successive cohorts, starting at 40 mg and increasing

to 80, 160, 320, 480, and 640 mg.[1][12]

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended

Phase II dose.

Assessments: Safety (adverse events, labs), pharmacokinetics (Cmax, AUC), and

pharmacodynamics (serum clusterin levels, apoptosis in tumor tissue where available).[12]

[16]

Table 2: Phase I Dose-Limiting Toxicities (DLTs) and
Common Adverse Events
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Dose Level
DLTs Observed (in
combination with
Docetaxel)

Common Adverse
Events (Grade 1/2)

Reference

Up to 480 mg

No DLTs reported in

the monotherapy

dose-finding study.

Fever, rigors/chills,

fatigue, transiently

elevated liver

enzymes, anemia,

nausea/vomiting,

diarrhea.

[1][4][12][16]

640 mg

4 of 16 patients

experienced DLTs:

Dyspnea/pleural

effusion, neutropenia,

fatigue, mucositis.

As above, with higher

frequency.

Lymphopenia is a

known class effect of

ASOs.

[1][4]

Phase II Studies
Phase II trials provided the initial evidence of clinical efficacy for Custirsen in combination with

chemotherapy, particularly in metastatic castration-resistant prostate cancer (mCRPC) and

non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Phase II Clinical Trial Results
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Trial /
Indication

Treatment
Arms

N
Efficacy
Endpoints

Results Reference

CUOG P-06c

(2nd-line

mCRPC)

DPC:

Docetaxel +

Prednisone +

Custirsen

20
Overall

Survival (OS)
15.8 months [4][15]

Time to Pain

Progression

(TTPP)

10.0 months [15]

Pain

Response

Rate

77% (10/13) [15]

Objective

Partial

Response

23% (3/13) [15]

PSA Decline

(≥50%)
40% [15]

MPC:

Mitoxantrone

+ Prednisone

+ Custirsen

22
Overall

Survival (OS)
11.5 months [4][15]

Phase I/II

(1st-line

advanced

NSCLC)

Gemcitabine

+ Platinum +

Custirsen

81

Overall

Response

Rate (ORR)

31% [5]

1-Year

Survival
54% [5]

2-Year

Survival
30% [5]

Median OS

(by CLU

level)

27.1 mos

(CLU ≤38

µg/ml) vs.

[5]
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16.1 mos

(CLU >38

µg/ml)

Phase III Studies
Based on the encouraging Phase II results, three large, randomized Phase III trials were

initiated: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed

to demonstrate a statistically significant improvement in the primary endpoint of overall survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SYNERGY Trial Design (NCT01188187)

Patient Population:
Metastatic Castration-Resistant

Prostate Cancer (mCRPC)
(N=1022)

1:1 Randomization

Arm A (Experimental):
Custirsen (640mg weekly)

+ Docetaxel (75mg/m²)
+ Prednisone (5mg BID)

n=510

Arm B (Control):
Docetaxel (75mg/m²)

+ Prednisone (5mg BID)

n=512

Primary Endpoint:
Overall Survival

Click to download full resolution via product page

Caption: Simplified workflow for the Phase III SYNERGY clinical trial.
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Table 4: Summary of Phase III Clinical Trial Outcomes

Trial
Name

Indicati
on

Treatme
nt Arms

N
Median
Overall
Survival

Hazard
Ratio
(95% CI)

p-value
Referen
ce

SYNERG

Y

1st-line

mCRPC

Custirsen

+

Docetaxe

l/Prednis

one vs.

Docetaxe

l/Prednis

one

1022

23.4 vs.

22.2

months

0.93

(0.80–

1.09)

0.207 [10][11]

AFFINIT

Y

2nd-line

mCRPC

(post-

Docetaxe

l)

Custirsen

+

Cabazita

xel/Predn

isone vs.

Cabazita

xel/Predn

isone

635

14.2 vs.

13.4

months

0.95

(0.80–

1.12)

0.529 [10][17]

ENSPIRI

T

2nd-line

NSCLC

Custirsen

+

Docetaxe

l vs.

Docetaxe

l

664

9.0 vs.

7.9

months

0.92

(0.78-

1.07)

0.178 [10]

Conclusion
Custirsen (OGX-011) is a well-designed second-generation antisense oligonucleotide that

effectively inhibits its target, the anti-apoptotic protein clusterin. Its development was supported

by a strong preclinical rationale and encouraging Phase II clinical data, suggesting it could

overcome treatment resistance in advanced cancers.[4][5] However, the definitive Phase III

trials in both metastatic castration-resistant prostate cancer and non-small cell lung cancer
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failed to show that the addition of Custirsen to standard chemotherapy regimens resulted in a

statistically significant improvement in overall survival.[10][11][17] While biologically active, the

clinical benefit of clusterin inhibition with Custirsen was not substantiated in large, randomized

studies, leading to the discontinuation of its development. The journey of Custirsen highlights

the critical challenge of translating promising early-phase signals and biomarker modulation

into tangible clinical outcomes in oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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